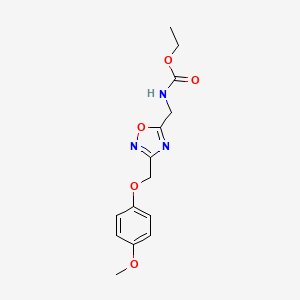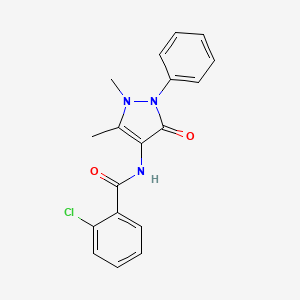![molecular formula C17H19F2N3O B2471460 2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2380144-75-0](/img/structure/B2471460.png)
2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine (DFMP) is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in various fields. DFMP is a synthetic compound that is widely used in research settings to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This results in increased activation of 5-HT1A receptors, which are known to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to its antidepressant and anxiolytic effects. This compound also has anti-inflammatory properties and can potentially be used to treat various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound has some limitations, such as its potential toxicity and the need for further research to fully understand its therapeutic potential.
Zukünftige Richtungen
2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine has several potential future directions for research. It can be further studied for its potential therapeutic applications in various conditions such as anxiety disorders, depression, and inflammatory conditions. This compound can also be studied for its potential use as a research tool to study the neurobiology of various conditions. Further research can also be conducted to optimize the synthesis method of this compound and to develop more potent derivatives of the compound.
Conclusion:
This compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It acts as an SSRI and a 5-HT1A receptor agonist, leading to its antidepressant and anxiolytic effects. This compound also has anti-inflammatory properties and can potentially be used to treat various inflammatory conditions. This compound has several advantages for lab experiments, such as its availability and well-understood mechanism of action. However, further research is needed to fully understand its therapeutic potential and to optimize its synthesis method.
Synthesemethoden
2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine is synthesized through a multistep process that involves the reaction of 3,4-difluorobenzyl chloride with piperidine to form 1-[(3,4-difluorophenyl)methyl]piperidine. The resulting compound is then reacted with 5-methylpyrimidine-2,4-dione to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been shown to have anti-inflammatory properties and can potentially be used to treat various inflammatory conditions.
Eigenschaften
IUPAC Name |
2-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c1-12-9-20-17(21-10-12)23-14-4-6-22(7-5-14)11-13-2-3-15(18)16(19)8-13/h2-3,8-10,14H,4-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUOQUVKDBSWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2471378.png)




methanone](/img/structure/B2471387.png)
![tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate](/img/structure/B2471388.png)



![4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2471396.png)


![3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride](/img/structure/B2471400.png)